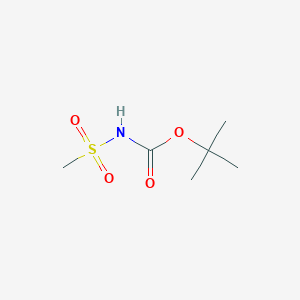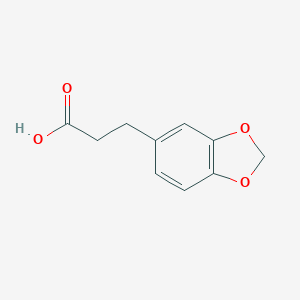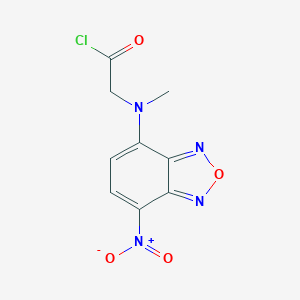
NBD-COCl
Übersicht
Beschreibung
NBD-COCl, also known as 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole, is a compound used for HPLC labeling . It has a molecular formula of C9H7ClN4O4 and a molecular weight of 270.63 .
Molecular Structure Analysis
The molecular structure of NBD-COCl consists of a nitrobenzoxadiazole (NBD) skeleton . This structure exhibits high reactivity towards amines and biothiols .
Chemical Reactions Analysis
NBD-COCl has been used for the selective derivatization of aromatic diamines in aqueous solutions for HPLC analysis .
Physical And Chemical Properties Analysis
NBD-COCl is a light yellow to brown powder or crystalline solid . It is moisture and heat sensitive, and should be stored under inert gas at temperatures below 0°C .
Wissenschaftliche Forschungsanwendungen
Detection of Carcinogenic Aromatic Amines
NBD-COCl is utilized in the selective detection of carcinogenic aromatic amines in aqueous solutions . This application is crucial in industrial health, as some aromatic amines are known carcinogens. The compound is used to derivatize aromatic amines for simple, fast, and selective analysis by High-Performance Liquid Chromatography (HPLC), allowing for effective monitoring of these substances in the workplace air.
Analytical Chemistry: HPLC Labeling
In analytical chemistry, NBD-COCl is used for HPLC labeling due to its high reactivity with amines and biothiols . This reactivity is beneficial for enhancing and separating analytical signals during HPLC analysis, making it a valuable tool for researchers in developing precise analytical methods.
Medical Research: Chiral Analysis
NBD-COCl plays a role in medical research, particularly in the chiral analysis of lactate and 3-hydroxybutyrate enantiomers in human clinical samples . This is important for evaluating pathological conditions, as variations in these enantiomers can be indicative of certain diseases.
Industrial Applications: Bulk Manufacturing
The compound is also significant in industrial applications, where it is used in large-scale manufacturing processes . Its purity and reactivity make it suitable for various chemical reactions required in the production of different materials.
Environmental Sensing
NBD-COCl is employed in environmental sensing due to its properties that allow for the detection of toxic gases like phosgene . This application is vital for public health safety, as it provides a method for real-time detection of harmful substances in the environment.
Material Science: Dye and Resin Precursors
Lastly, in material science, NBD-COCl is used as a precursor for materials such as dyes, reaction intermediates, antioxidants, and resins . Its reactivity with other compounds makes it an essential component in the synthesis of various materials used in this field.
Wirkmechanismus
Target of Action
NBD-COCl, also known as 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole , is a chemical compound used for HPLC labeling The primary targets of NBD-COCl are not explicitly mentioned in the available resources
Mode of Action
The mode of action of NBD-COCl involves its interaction with its targets to induce certain changes. It’s known that NBD-COCl is used for HPLC labeling , suggesting it may interact with various compounds to form detectable derivatives.
Pharmacokinetics
As a chemical used for HPLC labeling , its bioavailability would be an important factor in its effectiveness as a labeling agent.
Action Environment
It’s noted that nbd-cocl should be stored under inert gas at a temperature below 0°c , indicating that temperature and exposure to certain gases could potentially affect its stability and efficacy.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O4/c1-13(4-7(10)15)5-2-3-6(14(16)17)9-8(5)11-18-12-9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKGIXBLRWZLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)Cl)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NBD-COCl | |
CAS RN |
140164-85-8 | |
| Record name | NBD-COCl [=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole] [for HPLC Labeling] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes NBD-COCl suitable for fluorescence detection in HPLC?
A1: NBD-COCl reacts with analytes to form fluorescent derivatives, enabling their detection at very low concentrations. This is particularly useful for compounds lacking inherent fluorescence, making them difficult to analyze using conventional HPLC methods. For instance, researchers used NBD-COCl to derivatize fluoxetine and norfluoxetine in rat plasma, significantly increasing their detectability in subsequent HPLC analysis [].
Q2: Can you provide an example of how NBD-COCl derivatization improves analytical sensitivity?
A2: In a study analyzing o-phenylphenol (OPP) in skin lotion, researchers achieved a lower limit of detection of 0.003 μg/mL using NBD-COCl derivatization and fluorescence detection []. This highlights the significant enhancement in sensitivity offered by this approach, enabling the quantification of trace amounts of OPP in complex matrices like skin lotion.
Q3: What types of compounds can be effectively derivatized with NBD-COCl?
A3: NBD-COCl exhibits reactivity towards compounds with primary or secondary amine groups. This versatility allows for its application in analyzing diverse analytes. Studies demonstrate its successful use in derivatizing fluoxetine [, ], norfluoxetine [], o-phenylphenol [], and even carcinogenic aromatic diamines [].
Q4: Are there specific reaction conditions that favor NBD-COCl derivatization?
A4: Research suggests that the effectiveness of NBD-COCl derivatization is influenced by factors like pH and solvent concentration. For instance, selective derivatization of aromatic diamines with NBD-COCl was achieved in a mildly acidic buffer (pH 5) with low acetonitrile content, minimizing interference from phenols and aliphatic amines []. This highlights the importance of optimizing reaction conditions for specific applications to ensure selectivity and efficiency.
Q5: Can you describe an example of a successful chiral separation achieved using NBD-COCl derivatization?
A5: Researchers effectively separated the enantiomers of fluoxetine (FLX) after derivatization with NBD-COCl [, ]. The resulting NBD-FLX enantiomers were separated using a chiral stationary phase (CHIRALPAK AD-RH) in reversed-phase HPLC. This enabled researchers to study the pharmacokinetics of individual FLX enantiomers in rats, demonstrating the utility of NBD-COCl derivatization in chiral analysis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)
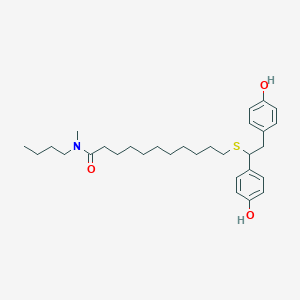
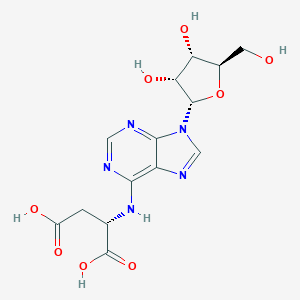



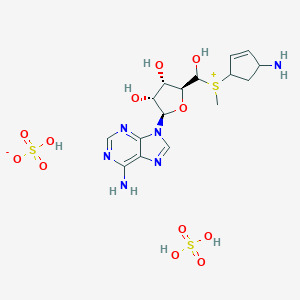
![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)



